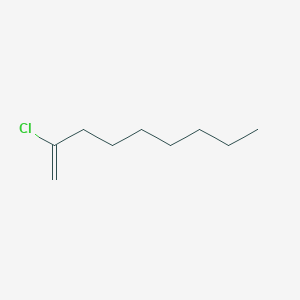![molecular formula C12H16N2O2S B159528 4-(2-Amino-tiazol-4-il)-1-oxa-espiro[4.5]decan-2-ona CAS No. 137180-65-5](/img/structure/B159528.png)
4-(2-Amino-tiazol-4-il)-1-oxa-espiro[4.5]decan-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is a heterocyclic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both a thiazole ring and an oxaspirodecane moiety makes it a versatile molecule for various chemical reactions and biological interactions.
Aplicaciones Científicas De Investigación
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one is the cAMP-dependent Protein Kinase A . This enzyme plays a crucial role in numerous cellular processes, including metabolism, transcription, and cell signaling .
Mode of Action
The compound interacts with its target, the cAMP-dependent Protein Kinase A, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially influencing the cellular processes it is involved in .
Biochemical Pathways
Given the role of camp-dependent protein kinase a, it is likely that the compound could influence pathways related to cellular metabolism, transcription, and cell signaling .
Result of Action
Given its target, it is plausible that the compound could influence various cellular processes, potentially leading to changes in cell function .
Análisis Bioquímico
Biochemical Properties
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cAMP-dependent protein kinase A (PKA) from Cricetulus griseus, where the compound acts as a ligand . This interaction highlights the compound’s potential in modulating kinase activity, which is essential for numerous cellular processes.
Molecular Mechanism
At the molecular level, 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one exerts its effects through specific binding interactions with biomolecules. Its binding to PKA, for example, can result in enzyme activation or inhibition, depending on the context of the interaction . Additionally, the compound may influence gene expression by modulating transcription factors or other regulatory proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one typically involves multi-step organic synthesis. One common method includes the formation of the thiazole ring followed by the construction of the spirocyclic structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one: shares similarities with other thiazole-containing compounds and spirocyclic molecules.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole.
Spirocyclic compounds: Molecules such as spiro[4.5]decanes and spirooxindoles.
Uniqueness
The uniqueness of 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole ring and an oxaspirodecane moiety allows for diverse applications and interactions that are not commonly observed in simpler molecules.
Propiedades
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c13-11-14-9(7-17-11)8-6-10(15)16-12(8)4-2-1-3-5-12/h7-8H,1-6H2,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUHVGOUDDESRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C3=CSC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342366 |
Source


|
| Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137180-65-5 |
Source


|
| Record name | 4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
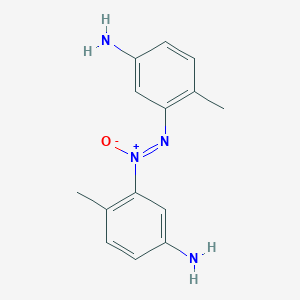
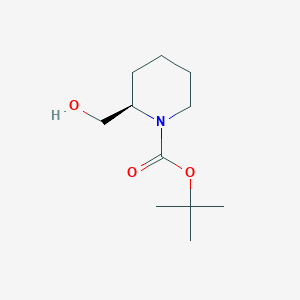
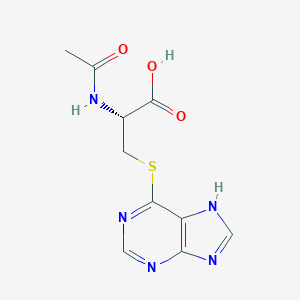
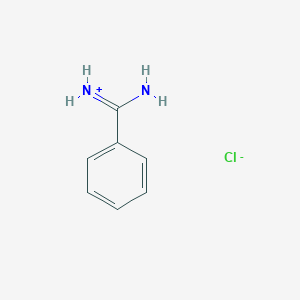
![16beta-(Acetyloxy)-3beta-[[4-O-[6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl]-6-deoxy-3-O-methyl-beta-D-glucop](/img/structure/B159457.png)
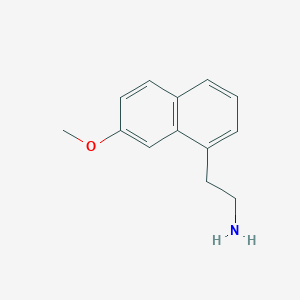
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)
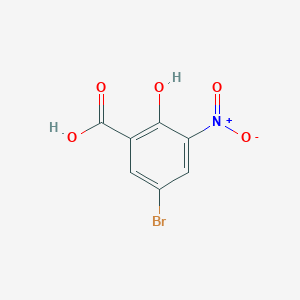
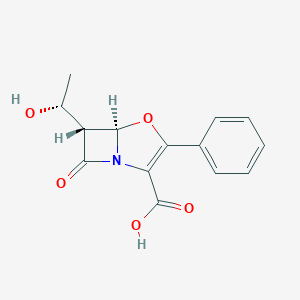
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
